
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine, also known as MPTP, is a pyrimidine derivative that has been widely studied in the field of medicinal chemistry. MPTP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. By inhibiting DHFR, 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has been found to have a number of biochemical and physiological effects. Studies have shown that 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine can induce apoptosis, or programmed cell death, in cancer cells. 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine in lab experiments is that it is relatively easy to synthesize, and is readily available. However, one limitation is that 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine can be toxic to cells at high concentrations, and care must be taken when handling the compound.
Direcciones Futuras
There are a number of potential future directions for research on 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine. One area of interest is the development of 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine analogues with improved anti-cancer properties. Another area of interest is the study of 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine in combination with other chemotherapeutic agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine, and to determine its potential use in the treatment of neurological disorders.
Métodos De Síntesis
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine can be synthesized using a number of different methods, including the reaction of 2-methoxypyrimidine-4-carboxylic acid with trifluoroacetic anhydride and phenylboronic acid. Other methods include the reaction of 2-methoxypyrimidine-4-carboxaldehyde with phenylacetonitrile and trifluoromethyl iodide.
Aplicaciones Científicas De Investigación
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. Research has shown that 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has anti-cancer properties, and has been found to inhibit the growth of various cancer cell lines. 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPTYIIHLFPZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)
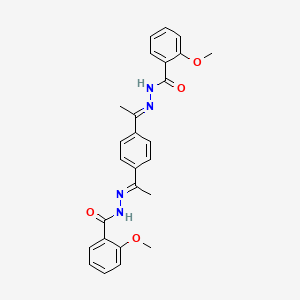
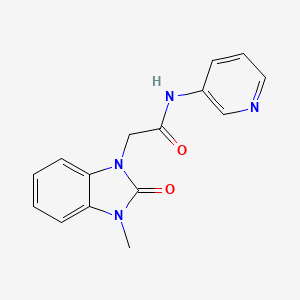
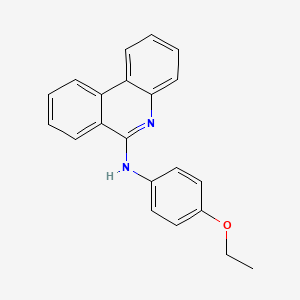
![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)
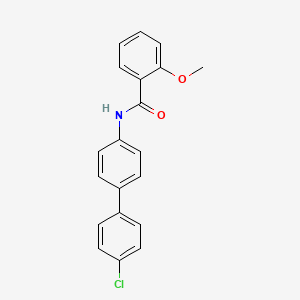

![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)

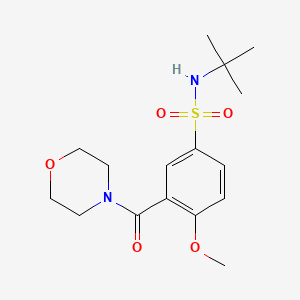
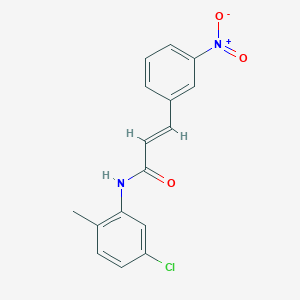
![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)